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molecular formula C6H9ClO3 B8452946 Chloromethyl cyclopropylmethyl carbonate

Chloromethyl cyclopropylmethyl carbonate

Cat. No. B8452946
M. Wt: 164.59 g/mol
InChI Key: NMRAZANQXYYQEJ-UHFFFAOYSA-N
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Patent
US07592362B2

Procedure details

To a solution of cyclopropylmethanol (0.39 ml, 5.0 mmol) and pyridine (0.40 ml, 5.0 mmol) in dichloromethane (4 ml), at 0° C. and under nitrogen, was added dropwise chloromethyl chlorocarbonate (0.40 ml, 4.5 mmol). The reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 2 h. To the mixture was added diethyl ether (15 ml) and the solid material was collected by filtration and washed with diethyl ether (10 ml). The combined organic phases were dried (MgSO4) and concentrated in vacuo to give the title compound (725 mg) which was used directly.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.N1C=CC=CC=1.[C:12](Cl)(=[O:16])[O:13][CH2:14][Cl:15].C(OCC)C>ClCCl>[C:12](=[O:16])([O:5][CH2:4][CH:1]1[CH2:3][CH2:2]1)[O:13][CH2:14][Cl:15]

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(OCCl)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid material was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(OCCl)(OCC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 725 mg
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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